molecular formula C21H25N3O B11443234 2-phenyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide

2-phenyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11443234
M. Wt: 335.4 g/mol
InChI Key: BBSWMRVXFZSATD-UHFFFAOYSA-N
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Description

2-PHENYL-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl group.

    Acylation: The final step involves the acylation of the alkylated benzimidazole with phenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-PHENYL-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENYL-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: An antiparasitic benzimidazole derivative.

    Mebendazole: Another antiparasitic benzimidazole with a similar structure.

Uniqueness

2-PHENYL-N-[3-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is unique due to its specific propyl and phenylacetyl substitutions, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

2-phenyl-N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C21H25N3O/c1-2-15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)16-17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,25)

InChI Key

BBSWMRVXFZSATD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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